molecular formula C9H10INO2 B13300467 (3S)-3-amino-3-(4-iodophenyl)propanoic acid

(3S)-3-amino-3-(4-iodophenyl)propanoic acid

Katalognummer: B13300467
Molekulargewicht: 291.09 g/mol
InChI-Schlüssel: IWSNHXBESGDQMF-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-3-(4-iodophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a carboxylic acid group, and a phenyl ring substituted with an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(4-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of a suitable precursor, such as 3-amino-3-phenylpropanoic acid, using iodine and a suitable oxidizing agent. The reaction typically requires a solvent like acetic acid and is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding 3-amino-3-phenylpropanoic acid.

    Substitution: The iodine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Suzuki-Miyaura coupling typically employs palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: 3-amino-3-phenylpropanoic acid.

    Substitution: Various substituted phenylpropanoic acids depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(3S)-3-amino-3-(4-iodophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3S)-3-amino-3-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine substituent may participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-amino-3-phenylpropanoic acid: Lacks the iodine substituent, resulting in different chemical and biological properties.

    3-(4-hydroxyphenyl)amino)propanoic acid: Contains a hydroxy group instead of an iodine atom, leading to different reactivity and applications.

Uniqueness

The presence of the iodine atom in (3S)-3-amino-3-(4-iodophenyl)propanoic acid imparts unique properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding. These characteristics make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H10INO2

Molekulargewicht

291.09 g/mol

IUPAC-Name

(3S)-3-amino-3-(4-iodophenyl)propanoic acid

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1

InChI-Schlüssel

IWSNHXBESGDQMF-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)I

Kanonische SMILES

C1=CC(=CC=C1C(CC(=O)O)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.